

Spectroscopic Data for 2-Methyl-3-oxopentanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-oxopentanal

Cat. No.: B8733905

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This guide provides a detailed overview of the available spectroscopic data for **2-Methyl-3-oxopentanal** (CAS No: 14848-68-1), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines experimental protocols and presents the data in a structured format for clarity and ease of comparison.

Molecular Structure:

IUPAC Name: **2-methyl-3-oxopentanal** Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol Canonical SMILES: CCC(=O)C(C)C=O

Data Presentation

The following sections summarize the quantitative spectroscopic data for **2-Methyl-3-oxopentanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for **2-Methyl-3-oxopentanal**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
9.65	Triplet (t)	2.1	1H	CHO
2.85–2.70	Multiplet (m)	-	2H	CH ₂ CO
2.40–2.25	Multiplet (m)	-	1H	CH(CH ₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for **2-Methyl-3-oxopentanal**

Chemical Shift (δ , ppm)	Assignment
Data not available	Experimental ¹³ C NMR data for 2-Methyl-3-oxopentanal is not readily available in the public domain.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for **2-Methyl-3-oxopentanal**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2960–2850	Aliphatic C-H stretch
~2820, ~2720	Aldehyde C-H stretch
~1725–1720	Aldehyde C=O stretch
~1710	Ketone C=O stretch

Sample preparation: Neat

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Methyl-3-oxopentanal**

m/z	Interpretation
114	Molecular ion (M^+)
86	Loss of CO from the aldehyde
71	α -cleavage at the ketone
43	α -cleavage at the ketone

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **2-Methyl-3-oxopentanal** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry vial.
- Transfer to NMR Tube: The solution is transferred to a clean, dry NMR tube to a height of approximately 4-5 cm using a Pasteur pipette.
- Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.
- 1H NMR Acquisition: The spectral width, number of scans (typically 8-16 for 1H), and relaxation delay are set. The Free Induction Decay (FID) is acquired, followed by a Fourier transform. The resulting spectrum is phased and referenced to an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition: The spectrometer is switched to the ^{13}C nucleus frequency. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required. Proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Film Method)

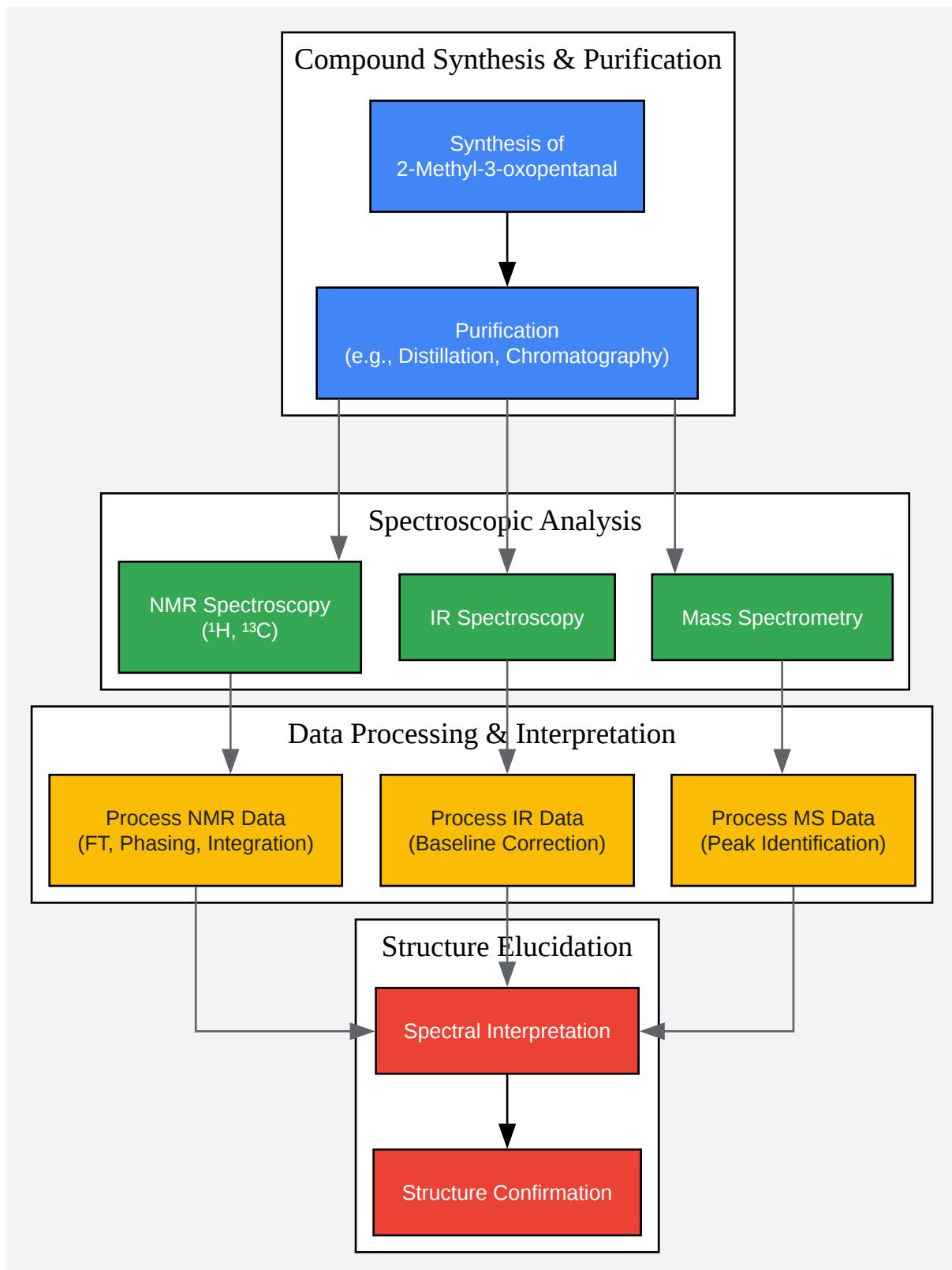
- Sample Preparation: One to two drops of the neat liquid sample of **2-Methyl-3-oxopentanal** are placed onto a clean, dry salt plate (e.g., NaCl or KBr).
- Assembly: A second salt plate is placed on top of the first, spreading the liquid into a thin film.
- Spectrum Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty beam path is acquired first, followed by the sample spectrum, typically over a range of 4000-400 cm^{-1} .
- Cleaning: After analysis, the salt plates are cleaned thoroughly with a dry, volatile solvent and stored in a desiccator.[1][2]

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under high vacuum.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4]
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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